molecular formula C13H12BrN3O B2597719 N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide CAS No. 2415488-80-9

N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

Cat. No.: B2597719
CAS No.: 2415488-80-9
M. Wt: 306.163
InChI Key: ISPKQNKSIGRSDL-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)methyl]-6-methylpyrazine-2-carboxamide is a synthetic carboxamide compound designed for research applications, particularly in medicinal chemistry and antimicrobial discovery. Its molecular structure incorporates a pyrazinecarboxamide core, a scaffold recognized in pharmacological research for its potential bioactivity . The structure is further functionalized with a 4-bromobenzyl group, a moiety present in compounds studied for their interaction with biological targets . This combination makes it a valuable intermediate for constructing novel compounds or for investigating structure-activity relationships in drug discovery programs. Preliminary research on analogous pyrazine carboxamide derivatives has indicated potential for investigating antibacterial properties, especially against challenging, drug-resistant bacterial pathogens . Similar compounds have also been explored as inhibitors of enzymes like alkaline phosphatase, suggesting a broader scope for biochemical and enzymatic research . Researchers can utilize this compound as a building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation, to generate a diverse library of derivatives for high-throughput screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-9-6-15-8-12(17-9)13(18)16-7-10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPKQNKSIGRSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide typically involves the condensation of 4-bromobenzylamine with 6-methylpyrazine-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the bromophenyl group.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazine derivatives, including N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide. Research indicates that compounds with similar structures exhibit significant inhibitory effects against viral proteases, such as the NS2B-NS3 protease of Zika virus. For instance, a related compound demonstrated an IC50 value of 21.7 μM against Zika virus protease, suggesting that modifications in the pyrazine structure can enhance antiviral activity .

Compound Target IC50 (μM)
This compoundZika virus proteaseTBD
Compound 1 (related)Zika virus protease21.7

Cancer Therapeutics

The compound's structural characteristics position it as a candidate for cancer therapy. Studies on related pyrazine compounds have shown that they can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition leads to increased DNA strand breaks and reduced cancer cell viability . The potential for this compound to act synergistically with other chemotherapeutic agents is also under investigation.

Case Study: Bisantrene Analogs

Bisantrene, a known chemotherapeutic agent, shares structural similarities with this compound. It has been shown to effectively target various tumors in preclinical models, including colon and lung cancers. The mechanism involves binding to DNA and inhibiting topoisomerase II . Further studies are warranted to explore how modifications like bromination influence efficacy and selectivity.

Immunomodulation

Emerging research indicates that compounds similar to this compound may play a role in modulating immune responses. For example, bisantrene has been noted for its ability to activate macrophages, enhancing their antitumor activity . Investigating whether this compound can similarly stimulate immune cells could open avenues for novel immunotherapeutic strategies.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of pyrazine derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents on the pyrazine ring significantly influence biological activity. For instance, the presence of different aromatic groups can enhance or diminish inhibitory effects against specific targets .

Substituent Effect on Activity
BromophenylEnhances antiviral activity
Hydroxy groupComparable activity
Acetyl groupReduces activity

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group and the pyrazine ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Analogs of N-[(4-Bromophenyl)methyl]-6-methylpyrazine-2-carboxamide

Compound Name Core Structure Substituents Synthesis Method Key Data/Activity Reference
N-(4-Bromophenyl)quinoline-2-carboxamide (5c) Quinoline-2-carboxamide 4-Bromophenyl Microwave irradiation (150°C, 800 W) Optimized yield under PhCl/KF/Al₂O₃
N-(4-Bromophenyl)naphthalene-2-carboxamide (6) Naphthalene-2-carboxamide 4-Bromophenyl Microwave irradiation (DMF, PTSA) Moderate yield (65%)
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Pyrazine-2-carboxamide 4-Bromo-3-methylphenyl Conventional coupling Elemental analysis: C 63.27%, N 12.33%
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Acetamide-pyrazine hybrid 4-Bromophenyl, pyrazine EDC-mediated coupling Dihedral angle: 54.6° (crystal structure)
N-(4-Bromophenyl)-6-methylpicolinamide (12) Picolinamide 4-Bromophenyl, 6-methylpyridine LiHMDS-mediated amidation Intermediate for Buchwald coupling

Key Observations :

  • Heterocyclic Core Influence: Pyrazine derivatives (e.g., target compound) exhibit distinct electronic properties compared to quinoline or naphthalene analogs due to the nitrogen-rich pyrazine ring, which may enhance hydrogen-bonding interactions in biological targets ().
  • Synthetic Efficiency : Microwave-assisted methods () achieve faster reaction times (≤2 hours) compared to conventional carbodiimide coupling (3 hours in ). Catalysts like KF/Al₂O₃ improve yields in microwave syntheses.

Halogen Substitution :

  • This suggests that the bromine in the target compound may contribute more to pharmacokinetics (e.g., lipophilicity) than target binding.
  • Conversely, in pyridazin-3(2H)-one derivatives, the 4-bromophenyl group is critical for Formyl Peptide Receptor (FPR2) agonism, with N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide showing potent FPR2 selectivity ().

Methyl Group Positioning :

  • Similar methyl substitutions in picolinamide derivatives () are tolerated in enzyme inhibition assays.

Crystallographic and Conformational Analysis

  • The crystal structure of 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide () reveals a dihedral angle of 54.6° between the bromophenyl and pyrazine rings, indicating a non-planar conformation. This contrasts with planar quinoline derivatives (), suggesting divergent binding modes in receptor interactions.
  • Intramolecular hydrogen bonds (e.g., C–H···O in ) may stabilize the bioactive conformation, a feature absent in simpler amides like N-(4-bromophenyl)maleimide.

Biological Activity

N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a bromophenyl group and a carboxamide functional group. The presence of the bromine atom enhances its lipophilicity and biological activity by influencing its interaction with molecular targets.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism often involves:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, which can modulate metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways associated with various physiological processes.

The enhanced binding affinity due to the bromine atom contributes to its effectiveness in these roles.

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, N-(4-bromophenyl)pyrazine-2-carboxamide has been studied for its anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. The compound's structure allows it to penetrate bacterial cell walls effectively, inhibiting growth .

Anticancer Potential

Studies have demonstrated that similar pyrazine derivatives possess anticancer properties. For example, compounds with structural similarities to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. The specific mechanisms include inducing apoptosis and inhibiting cell migration .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of N-(4-bromophenyl)pyrazine-2-carboxamide against various strains of bacteria, showing a minimum inhibitory concentration (MIC) that supports its use as a potential therapeutic agent in treating infections caused by resistant bacteria.
  • Cancer Cell Line Studies : In vitro tests on A431 vulvar epidermal carcinoma cells indicated that derivatives of this compound significantly inhibited cell proliferation and migration, suggesting a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Mycobacterium spp.
AnticancerInhibits proliferation in cancer cells
Enzyme InhibitionModulates enzyme activity

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